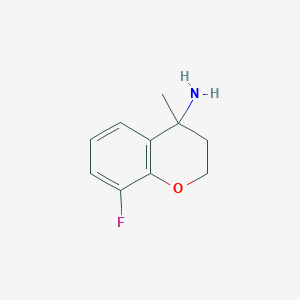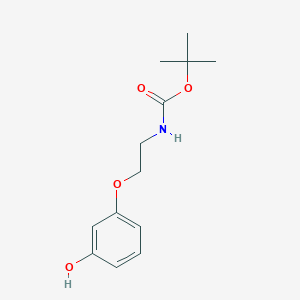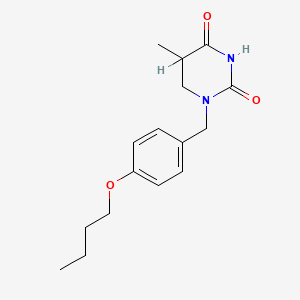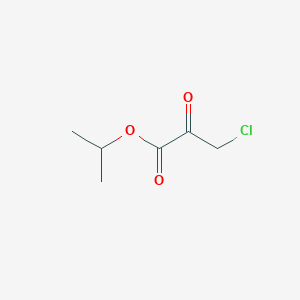
Isopropyl 3-chloro-2-oxopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-chloro-2-oxopropionate: is an organic compound with the molecular formula C6H9ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl 3-chloro-2-oxopropionate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction conditions helps in achieving high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl 3-chloro-2-oxopropionate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form isopropyl 3-hydroxy-2-oxopropionate.
Oxidation Reactions: It can be oxidized to form more complex compounds with additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Isopropyl 3-hydroxy-2-oxopropionate.
Reduction: Isopropyl 3-hydroxy-2-oxopropionate.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isopropyl 3-chloro-2-oxopropionate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of esters and other derivatives.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar esters in biological systems.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of isopropyl 3-chloro-2-oxopropionate involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The compound can also undergo reduction and oxidation reactions, which further diversify its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Isopropyl chloride: Similar in structure but lacks the oxo group.
Ethyl 3-chloro-2-oxopropionate: Similar but with an ethyl group instead of an isopropyl group.
Methyl 3-chloro-2-oxopropionate: Similar but with a methyl group instead of an isopropyl group.
Uniqueness: Isopropyl 3-chloro-2-oxopropionate is unique due to its specific reactivity and the presence of both the isopropyl and oxo groups. This combination makes it particularly useful in organic synthesis and industrial applications where specific reactivity is required.
Eigenschaften
CAS-Nummer |
942148-14-3 |
|---|---|
Molekularformel |
C6H9ClO3 |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
propan-2-yl 3-chloro-2-oxopropanoate |
InChI |
InChI=1S/C6H9ClO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
RQOOVCWDDNTQMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


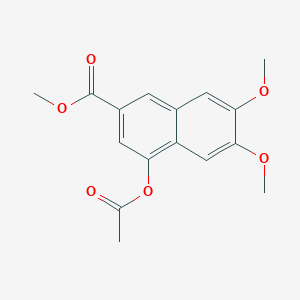
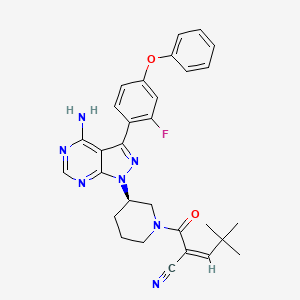
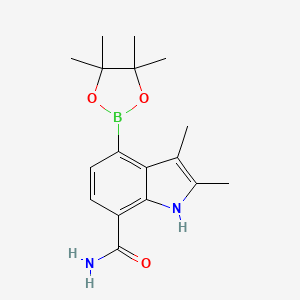
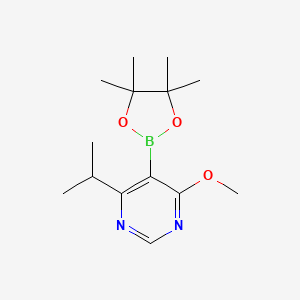
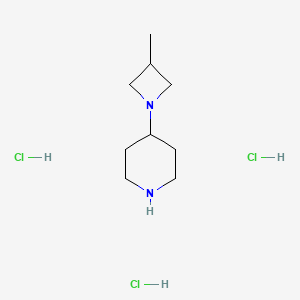

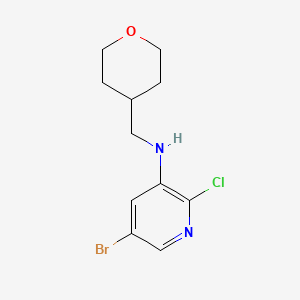
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
